Ascorutin

Description

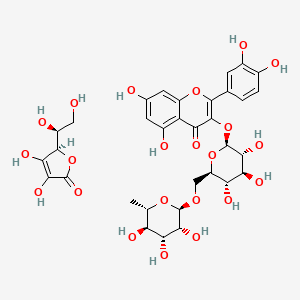

Structure

3D Structure of Parent

Properties

CAS No. |

8067-12-7 |

|---|---|

Molecular Formula |

C33H38O22 |

Molecular Weight |

786.6 g/mol |

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O16.C6H8O6/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;2,5,7-10H,1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;2-,5+/m00/s1 |

InChI Key |

USMZEYPOTJAYPT-LRROQMAJSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ascorbic acid, rutoside drug combination; Ruta C 60; Rutascorbin; Cerutin; Rutinoscorbin; |

Origin of Product |

United States |

Foundational & Exploratory

Ascorutin's Endothelial Shield: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorutin, a combination of the flavonoid rutin and the essential vitamin ascorbic acid (Vitamin C), is a therapeutic agent recognized for its vasoprotective properties. Its efficacy in managing conditions characterized by increased capillary fragility and permeability is well-documented. This technical guide delves into the core mechanisms of Ascorutin's action at the cellular level, focusing on its profound effects on endothelial cells. Understanding these intricate interactions is paramount for researchers and professionals involved in the development of novel vascular-targeted therapies. This document provides a comprehensive overview of the signaling pathways influenced by Ascorutin, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its multifaceted mechanism of action.

Core Mechanisms of Action in Endothelial Cells

The therapeutic efficacy of Ascorutin in endothelial cells stems from the synergistic and complementary actions of its two components: rutin and ascorbic acid. Together, they orchestrate a multi-pronged defense against endothelial dysfunction by bolstering antioxidant defenses, mitigating inflammation, enhancing nitric oxide bioavailability, and supporting vascular integrity.

Potent Antioxidant and Anti-inflammatory Synergy

A primary driver of endothelial dysfunction is oxidative stress and subsequent inflammation. Ascorutin exerts a powerful antioxidant and anti-inflammatory effect through the following mechanisms:

-

Scavenging of Reactive Oxygen Species (ROS): Both rutin and ascorbic acid are potent antioxidants. Rutin directly scavenges free radicals, while ascorbic acid is a key cellular antioxidant that detoxifies a wide range of ROS.[1] Their combined action provides a robust defense against oxidative damage to endothelial cell membranes and intracellular components.[2][3]

-

Inhibition of Pro-inflammatory Signaling Pathways: Ascorutin modulates key inflammatory pathways within endothelial cells. Rutin has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

-

Downregulation of Adhesion Molecules: Inflammation in the endothelium is characterized by the increased expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which facilitate the adhesion of leukocytes to the vessel wall. Rutin can inhibit the expression of these adhesion molecules, thereby reducing leukocyte recruitment and mitigating vascular inflammation.[2]

Signaling Pathway of Ascorutin's Anti-inflammatory Action

Caption: Ascorutin inhibits the NF-κB signaling pathway.

Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Function

Nitric oxide (NO) is a critical signaling molecule produced by endothelial nitric oxide synthase (eNOS) that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion. Ascorutin enhances eNOS function through several mechanisms:

-

Increased eNOS Expression and Activity: Rutin has been demonstrated to increase both the mRNA expression and protein levels of eNOS in human umbilical vein endothelial cells (HUVECs). This leads to a subsequent increase in eNOS activity and NO production.

-

Preservation of NO Bioavailability: Ascorbic acid plays a crucial role in preserving the bioavailability of NO. It achieves this by scavenging superoxide radicals that would otherwise react with and inactivate NO.[4] Furthermore, ascorbic acid helps recycle tetrahydrobiopterin (BH4), an essential cofactor for eNOS, protecting it from oxidation and preventing eNOS "uncoupling," a state where the enzyme produces superoxide instead of NO.[5]

Signaling Pathway of Ascorutin's Effect on eNOS

Caption: Ascorutin enhances eNOS expression and activity.

Reinforcement of Vascular Integrity

The integrity of the endothelial barrier is crucial for maintaining vascular homeostasis. Ascorutin contributes to the structural integrity of blood vessels primarily through the action of ascorbic acid:

-

Essential Cofactor for Collagen Synthesis: Ascorbic acid is an indispensable cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification of procollagen.[6] This hydroxylation is essential for the stable triple-helix formation and secretion of mature collagen, a major component of the vascular basement membrane.[6][7] By ensuring adequate collagen synthesis, ascorbic acid strengthens the vessel wall and reduces capillary fragility.[1][8][9]

Logical Relationship of Ascorbic Acid in Collagen Synthesis

Caption: Ascorbic acid is essential for stable collagen synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies investigating the effects of rutin and ascorbic acid on endothelial cells.

Table 1: Effect of Rutin on eNOS Expression and Nitric Oxide Production in HUVECs

| Parameter | Control | Rutin (300 µM) | % Change vs. Control | Reference |

| eNOS mRNA Expression (fold change) | 1.0 | 2.1 | +110% | [10] |

| eNOS Protein Level (pg/mL) | 1441 ± 113 | 1864 ± 88 | +29.3% | [10] |

| eNOS Activity (nmoles/mL/min) | 0.0430 ± 0.0065 | 0.0482 ± 0.0205 | +12.1% | [10] |

| Nitric Oxide (NO) Production (µM) | 1.605 ± 0.08 | 4.095 ± 0.203 | +155.1% | [10] |

Table 2: Effect of Ascorbic Acid on Collagen Synthesis in Endothelial Cells

| Parameter | Condition | Observation | Reference |

| Collagen Synthesis | Ascorbate-deficient | Impaired procollagen secretion | [4] |

| Collagen Synthesis | Ascorbate-supplemented | Markedly stimulated synthesis and release of Type IV collagen | [6] |

| Optimal Intracellular Ascorbate | - | Up to 2 mM required for optimal collagen synthesis rates | [6] |

Detailed Experimental Protocols

This section provides an overview of methodologies for key experiments to assess the effects of Ascorutin on endothelial cells.

Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function.

-

Culture Medium: Endothelial Cell Growth Medium supplemented with appropriate growth factors and antibiotics.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Measurement of Nitric Oxide (NO) Production

-

Principle: The Griess assay is a colorimetric method to measure nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.

-

Protocol Outline:

-

Culture HUVECs to confluence in 96-well plates.

-

Treat cells with Ascorutin (or individual components) for the desired time.

-

Collect the cell culture supernatant.

-

Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Western Blot for Protein Expression (eNOS, ICAM-1, VCAM-1)

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Protocol Outline:

-

Treat HUVECs with Ascorutin and/or inflammatory stimuli (e.g., TNF-α).

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for eNOS, ICAM-1, VCAM-1, or a loading control (e.g., β-actin or GAPDH).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensity using densitometry software.

-

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of protein expression.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol Outline:

-

Culture HUVECs in a black, clear-bottom 96-well plate.

-

Load the cells with DCFH-DA.

-

Treat the cells with Ascorutin followed by an oxidative stimulus (e.g., H2O2).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

-

Conclusion

Ascorutin exerts a comprehensive protective effect on endothelial cells through a synergistic interplay of its constituent components, rutin and ascorbic acid. Its mechanism of action is characterized by a potent reduction in oxidative stress and inflammation, a significant enhancement of nitric oxide production and bioavailability, and the reinforcement of vascular integrity through the support of collagen synthesis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of Ascorutin and to design novel strategies for the management of vascular diseases. The multifaceted nature of Ascorutin's action underscores its continued relevance as a valuable vasoprotective agent.

References

- 1. Role of Vitamin C in the Function of the Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rutin: An Antioxidant and Vascular - Protecting Agent from Natural Plants [greenskybio.com]

- 3. What is the mechanism of Rutin? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Frontiers | Early ascorbic acid administration prevents vascular endothelial cell damage in septic mice [frontiersin.org]

- 6. Transport and intracellular accumulation of vitamin C in endothelial cells: relevance to collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Depletion of Ascorbic Acid Restricts Angiogenesis and Retards Tumor Growth in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of vitamin C in the function of the vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of Rutin on Nitric Oxide Synthesis in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ascorutin: A Comprehensive Technical Guide on Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorutin, a combination drug containing ascorbic acid (Vitamin C) and rutin (a flavonoid), is utilized for its vasoprotective and antioxidant properties. This technical guide provides an in-depth analysis of the bioavailability and pharmacokinetics of Ascorutin, focusing on the individual and combined actions of its active pharmaceutical ingredients. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. While extensive data exists for the individual components, this guide also addresses the known synergistic interactions and the existing research on their combined effects.

Introduction

Ascorutin combines the biological activities of ascorbic acid and rutin to support vascular health. Ascorbic acid is an essential water-soluble vitamin with well-established antioxidant properties and is crucial for collagen synthesis. Rutin, a glycoside of the flavonoid quercetin, is known to strengthen capillaries, reduce their permeability, and exert antioxidant and anti-inflammatory effects. The combination of these two compounds is intended to provide synergistic benefits. Understanding the bioavailability and pharmacokinetic profiles of both components, individually and in combination, is paramount for optimizing therapeutic strategies and for the development of new formulations.

Bioavailability and Pharmacokinetics of Active Components

The overall bioavailability and pharmacokinetics of Ascorutin are determined by the distinct absorption, distribution, metabolism, and excretion (ADME) profiles of ascorbic acid and rutin.

Ascorbic Acid (Vitamin C)

Absorption: Ascorbic acid is absorbed from the small intestine via sodium-dependent vitamin C transporters (SVCT1 and SVCT2). This transport is an active, saturable process. At lower dietary doses (30-180 mg/day), absorption is high (70-90%), but it decreases to less than 50% at doses exceeding 1 g/day .[1] The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), is absorbed through glucose transporters (GLUTs).

Distribution: Ascorbic acid is distributed throughout the body's tissues, with the highest concentrations found in the pituitary and adrenal glands, brain, leukocytes, and eyes.[2]

Metabolism and Excretion: Ascorbic acid is reversibly oxidized to dehydroascorbic acid. Further irreversible metabolism leads to the formation of 2,3-diketogulonate and subsequently oxalate, which are excreted in the urine along with unmetabolized ascorbic acid. Renal excretion involves filtration and active reabsorption by SVCT1 in the proximal tubules, a process that becomes saturated at high plasma concentrations, leading to increased clearance of the vitamin.[3]

Rutin

Absorption: Rutin is poorly absorbed in its glycosidic form in the small intestine.[4] The majority of ingested rutin passes to the colon, where it is hydrolyzed by gut microbiota to its aglycone, quercetin, and a sugar moiety. Quercetin can then be absorbed.[4]

Metabolism: After absorption, quercetin undergoes extensive metabolism in the intestinal wall and liver, forming glucuronidated, sulfated, and methylated metabolites.[5] Therefore, in systemic circulation, quercetin is predominantly found as these conjugates, rather than in its free form.[5]

Excretion: The metabolites of quercetin are eliminated through both urine and feces.

Pharmacokinetic Interaction of Ascorbic Acid and Rutin

While specific pharmacokinetic studies on the Ascorutin combination are limited in publicly available literature, research suggests a synergistic interaction between its components. Ascorbic acid has been shown to stimulate the activity of bilitranslocase, a membrane transporter that can facilitate the uptake of flavonoids like rutin.[6][7] This suggests that ascorbic acid may enhance the bioavailability of rutin. However, one study investigating the antioxidant interaction in the "Ascorutin" medicine reported an antagonistic effect in terms of combined antioxidant activity, suggesting complex interactions between the two compounds.[8][9] Further research is needed to fully elucidate the pharmacokinetic interactions.

Data Presentation: Pharmacokinetic Parameters

Due to the scarcity of published pharmacokinetic data for the combined product Ascorutin, this section presents available data for ascorbic acid and rutin (as its metabolite quercetin) administered individually. These tables serve as a reference for understanding the expected pharmacokinetic behavior of each component.

Table 1: Pharmacokinetic Parameters of Oral Ascorbic Acid in Healthy Adults

| Parameter | Value | Conditions | Reference |

| Tmax (Time to Peak Concentration) | 2-4 hours | Single oral doses | [10] |

| Cmax (Peak Plasma Concentration) | ~70-80 µmol/L | At saturation with oral doses of 200-400 mg/day | [11] |

| Bioavailability | 70-90% at 30-180 mg/day; <50% at >1 g/day | Dose-dependent | [1] |

| Elimination Half-life | ~2.9 hours (at plasma saturation) | Healthy volunteers | [12] |

| Clearance | Primarily renal, increases with dose | Dose-dependent | [3] |

Table 2: Pharmacokinetic Parameters of Oral Rutin (measured as plasma quercetin metabolites) in Humans

| Parameter | Value | Conditions | Reference |

| Tmax (Time to Peak Concentration) | 0.5-9 hours | Following oral rutin administration | [1] |

| Cmax (Peak Plasma Concentration) | Varies significantly with dose and formulation | Measured as quercetin, kaempferol, and isorhamnetin | [1] |

| Bioavailability | Low | Limited by poor absorption of the glycoside | [4] |

| Elimination Half-life | 11-28 hours (for quercetin) | Following oral quercetin administration | |

| Clearance | Primarily hepatic and renal | Metabolites are excreted | [5] |

Note: The pharmacokinetic parameters of rutin are highly variable and depend on factors such as the gut microbiome composition and food matrix.

Experimental Protocols

This section outlines a general methodology for a bioavailability and pharmacokinetic study of a combination product like Ascorutin, based on established practices and available literature on the analysis of ascorbic acid and rutin.

Study Design

A randomized, single-dose, crossover study design is recommended to assess the bioavailability of Ascorutin.

-

Subjects: A cohort of healthy adult volunteers (e.g., 18-45 years old) with a balanced gender distribution.

-

Treatments:

-

Treatment A: A single oral dose of Ascorutin tablet.

-

Treatment B: Co-administration of single-entity ascorbic acid and rutin tablets at the same dosage as in Ascorutin.

-

Treatment C: A single oral dose of a placebo tablet.

-

-

Washout Period: A washout period of at least one week between treatments to ensure complete elimination of the drugs.

-

Standardization: Subjects should adhere to a standardized diet low in flavonoids and vitamin C for a defined period before and during the study to minimize baseline fluctuations.

Sample Collection

-

Blood Sampling: Venous blood samples should be collected into tubes containing an appropriate anticoagulant and stabilizer (e.g., EDTA and metaphosphoric acid for ascorbic acid) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Plasma should be separated immediately by centrifugation at a low temperature and stored at -80°C until analysis to ensure the stability of the analytes.

Analytical Methodology: Simultaneous HPLC-UV Determination

A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is suitable for the simultaneous quantification of ascorbic acid and rutin (as quercetin) in plasma.

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% v/v acetic acid in water) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a 75:25 (v/v) mixture of 0.1% acetic acid in water and acetonitrile.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 257 nm for simultaneous detection of ascorbic acid and rutin.[6]

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Precipitate plasma proteins by adding a precipitating agent like metaphosphoric acid or perchloric acid, followed by vortexing and centrifugation.[13]

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject the filtered sample into the HPLC system.

-

-

Quantification: For rutin, which is metabolized to quercetin, plasma samples should be treated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to the aglycone (quercetin) for total quercetin measurement.

Pharmacokinetic Analysis

The following pharmacokinetic parameters should be calculated from the plasma concentration-time data for both ascorbic acid and total quercetin using non-compartmental analysis:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

-

Elimination half-life (t1/2)

-

Apparent total clearance (CL/F)

-

Apparent volume of distribution (Vd/F)

Signaling Pathways and Mechanisms of Action

Ascorbic acid and rutin, individually and in combination, influence several key signaling pathways related to their antioxidant and anti-inflammatory effects.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Both rutin and ascorbic acid can modulate this pathway. Rutin is a known activator of Nrf2.[1][2] Ascorbic acid can enhance the effect of rutin on the Nrf2 pathway, potentially by increasing rutin's cellular uptake.[6][7]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is associated with inflammation. Both ascorbic acid and rutin have been shown to inhibit the activation of NF-κB.[6][13]

Experimental Workflow for Bioavailability Study

The following diagram illustrates a typical workflow for a clinical bioavailability study of Ascorutin.

Conclusion

The bioavailability and pharmacokinetics of Ascorutin are a composite of the individual characteristics of ascorbic acid and rutin. Ascorbic acid exhibits dose-dependent absorption and is efficiently regulated by the body. Rutin's bioavailability is limited and dependent on metabolism by the gut microbiota. Emerging evidence suggests a synergistic relationship where ascorbic acid may enhance rutin's absorption. However, a notable lack of specific pharmacokinetic studies on the combined Ascorutin product highlights a critical area for future research. The provided experimental protocols and visualized signaling pathways offer a foundational framework for further investigation into the therapeutic potential and optimization of Ascorutin and similar combination products. A deeper understanding of the pharmacokinetic interactions between ascorbic acid and rutin will be instrumental in guiding the clinical application and future development of this vasoprotective agent.

References

- 1. Bioavailability and efficiency of rutin as an antioxidant: a human supplementation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Vitamin C: A Concentration-Function Approach Yields Pharmacology and Therapeutic Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics in dogs after oral administration of two different forms of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] HPLC-UV method for the simultaneous determinations of ascorbic acid and dehydroascorbic acid in human plasma | Semantic Scholar [semanticscholar.org]

- 9. bdvets.org [bdvets.org]

- 10. enghusen.dk [enghusen.dk]

- 11. The Pharmacokinetics of Vitamin C [mdpi.com]

- 12. fda.gov [fda.gov]

- 13. Determination of ascorbic acid in human plasma with a view to stability using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Ascorutin's Role in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. Ascorutin, a combination drug containing Ascorbic Acid (Vitamin C) and Rutin (a flavonoid glycoside), has demonstrated significant potential in modulating inflammatory processes. This technical guide provides an in-depth analysis of the molecular mechanisms through which Ascorutin exerts its anti-inflammatory effects. It details the compound's impact on key signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. This document synthesizes current research, presents quantitative data in structured tables, outlines relevant experimental protocols, and provides visual diagrams of the core pathways to offer a comprehensive resource for researchers in the field of inflammation and drug discovery.

Core Mechanisms of Action

Ascorutin's therapeutic effect is derived from the synergistic or individual actions of its two components: Ascorbic Acid and Rutin.

-

Ascorbic Acid (Vitamin C): A potent antioxidant, Ascorbic Acid directly scavenges reactive oxygen species (ROS), which are key signaling molecules in inflammation.[1][2] Beyond its antioxidant capacity, it actively modulates inflammatory pathways. It has been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3]

-

Rutin: As a flavonoid, Rutin exhibits significant anti-inflammatory properties.[4] It effectively suppresses the activation of the NF-κB pathway, a central regulator of inflammation.[5] Furthermore, Rutin can modulate the MAPK signaling cascade, which is involved in cellular stress responses and cytokine production.[6] Its action also extends to inhibiting the production of key inflammatory mediators like nitric oxide (NO) and the expression of enzymes such as cyclooxygenase-2 (COX-2).[7]

One study has suggested a potential antagonistic interaction between Ascorbic Acid and Rutin concerning their combined antioxidant activity in the specific formulation of "Ascorutin" tablets.[8] This highlights the importance of further research to fully elucidate the combined effects of these two compounds on inflammatory pathways in vivo.

Modulation of Key Inflammatory Signaling Pathways

Ascorutin's components intervene at critical junctures within major inflammatory signaling networks.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and COX-2.[9][10]

Both Rutin and Ascorbic Acid have been shown to inhibit this pathway.[1][4] They can suppress the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and reducing the expression of downstream inflammatory mediators.[11]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are critical signaling components that respond to extracellular stressors and regulate a wide array of cellular processes, including inflammation.[12] Activation of these kinases leads to the phosphorylation of transcription factors like AP-1, which in turn promotes the expression of inflammatory genes. Flavonoids, such as Rutin, have been demonstrated to inhibit the phosphorylation of key MAPK proteins, thereby dampening the downstream inflammatory response.[13][14]

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling route for a wide range of cytokines and growth factors involved in immunity and inflammation.[15] Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[16] Phosphorylated STATs dimerize, move to the nucleus, and regulate gene expression.[17] Ascorbic acid can modulate this pathway, in part by altering the cellular redox state, which influences the activity of kinases and transcription factors.[18]

Quantitative Effects on Inflammatory Mediators

The anti-inflammatory action of Ascorutin's components results in a measurable decrease in the production of key inflammatory molecules. The following tables summarize these effects as reported in various pre-clinical studies.

Table 1: Effect on Pro-Inflammatory Cytokines

| Cytokine | Component | Observed Effect | References |

| TNF-α | Rutin, Ascorbic Acid | Significant Decrease | [4][5][7] |

| IL-6 | Rutin, Ascorbic Acid | Significant Decrease | [1][4][6] |

| IL-1β | Rutin | Decrease | [5][19] |

| IL-8 | Rutin | Decrease | [6] |

Table 2: Effect on Other Inflammatory Markers

| Marker | Component | Observed Effect | References |

| COX-2 | Rutin | Decreased Expression | [7][19] |

| iNOS | Rutin, Ascorbic Acid | Decreased Expression | [19][20] |

| Nitric Oxide (NO) | Rutin | Decreased Production | [7][20] |

| C-Reactive Protein (CRP) | Ascorbic Acid | Reduction (results vary) | [1] |

Experimental Protocols & Workflows

Investigating the anti-inflammatory properties of compounds like Ascorutin involves a series of established in vitro and in vivo models. A common approach uses macrophage cell lines, such as RAW 264.7, stimulated with LPS to induce an inflammatory response.

General Experimental Workflow

The typical workflow for an in vitro assessment of anti-inflammatory activity is depicted below.

Protocol: Cytokine Quantification by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

-

Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add cell culture supernatants (collected from the experimental workflow) and a series of known standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will occur.

-

Reaction Stop: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations by comparing sample absorbance to the standard curve.

Protocol: Protein Expression Analysis by Western Blot

Objective: To detect and quantify the expression levels of key inflammatory proteins (e.g., iNOS, COX-2, phosphorylated NF-κB p65) in cell lysates.

-

Protein Extraction: Lyse the cells (from the experimental workflow) using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel (SDS-PAGE) and separate them by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression.

Conclusion and Future Directions

Ascorutin, through the combined or individual actions of Ascorbic Acid and Rutin, presents a multi-pronged approach to modulating inflammatory pathways. Its ability to inhibit the master inflammatory regulator NF-κB, alongside its influence on the MAPK and JAK-STAT signaling cascades, results in a significant reduction of pro-inflammatory mediators. The data strongly support its role as a potent anti-inflammatory agent.

Future research should focus on:

-

Synergistic vs. Additive Effects: Elucidating the precise nature of the interaction between Ascorbic Acid and Rutin in vivo to determine if their combined effect is synergistic, additive, or, as one study suggests for antioxidant capacity, potentially antagonistic in certain contexts.[8]

-

Clinical Trials: While pre-clinical data is robust, more extensive, well-controlled clinical trials are necessary to confirm these mechanistic findings in human inflammatory conditions.[21]

-

Pathway Specificity: Investigating the dose-dependent effects of Ascorutin on specific isoforms within the MAPK and JAK families to better understand its therapeutic window and potential side effects.

References

- 1. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Rutin? [synapse.patsnap.com]

- 5. Rutin: An Antioxidant and Vascular - Protecting Agent from Natural Plants [greenskybio.com]

- 6. cellnatsci.com [cellnatsci.com]

- 7. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of Nrf2 by Esculetin Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of MAPK and STAT3-SOCS3 by Sakuranetin Attenuated Chronic Allergic Airway Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of MAPK and STAT3-SOCS3 by Sakuranetin Attenuated Chronic Allergic Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. europeanreview.org [europeanreview.org]

- 18. Mechanism of action of vitamin C in sepsis: Ascorbate modulates redox signaling in endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Ascorutin: An In-Depth Technical Guide to In Vitro Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation profile of Ascorutin, a combination of ascorbic acid (Vitamin C) and rutin (a flavonoid). Understanding the stability of this formulation is critical for ensuring its efficacy and safety. This document summarizes key data, details experimental protocols for stability testing, and visualizes the complex degradation pathways.

Core Stability Profile of Ascorutin

Ascorutin's stability is intrinsically linked to the individual stabilities of its components: ascorbic acid and rutin. Ascorbic acid is notoriously unstable, particularly in aqueous solutions, and its degradation is influenced by several factors including pH, temperature, light, and the presence of oxygen and metal ions.[1][2] Rutin, a glycosidic flavonoid, is generally more stable but can also degrade under certain conditions, such as high temperatures.[3][4] The combination of these two molecules can lead to synergistic protective effects, where rutin can help stabilize ascorbic acid.[5][6]

Factors Influencing Ascorutin Stability

The primary factors affecting the in vitro stability of Ascorutin are:

-

pH: Ascorbic acid's stability is highly pH-dependent. It is most stable in acidic conditions (pH 3-5) and degrades rapidly in neutral to alkaline environments.[[“]][8][9] The rate of oxidation increases with higher pH due to the increased concentration of the more reactive ascorbate dianion.[1]

-

Temperature: Elevated temperatures accelerate the degradation of both ascorbic acid and rutin.[4][10][11] The degradation of ascorbic acid generally follows first-order kinetics, with the rate increasing significantly at higher temperatures.[12][13][14]

-

Light: Exposure to ultraviolet (UV) radiation significantly accelerates the degradation of ascorbic acid through photo-oxidation.[15][16] This leads to the formation of dehydroascorbic acid and subsequently 2,3-diketogulonic acid.[15][17]

-

Oxidative Stress: The presence of oxygen and oxidizing agents, such as hydrogen peroxide, leads to the oxidative degradation of ascorbic acid.[18][19] This process can be catalyzed by the presence of metal ions like copper (Cu2+) and iron (Fe2+).[1][20]

-

Moisture: In solid formulations, the presence of moisture can accelerate the degradation of ascorbic acid.[21]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of ascorbic acid and rutin under various in vitro conditions. It is important to note that much of the available data pertains to the individual components rather than the combined Ascorutin formulation.

Table 1: In Vitro Degradation of Ascorbic Acid Under Various Stress Conditions

| Stress Condition | pH | Temperature (°C) | Duration | Degradation (%) | Degradation Products | Reference(s) |

| Hydrolytic (Alkaline) | Alkaline | Room Temp | 4 hours | Significant | (3S, 4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | [22][23] |

| Hydrolytic (Acidic) | 1-4 | 100 | 2 hours | Stable to moderate | Furfural, 2-furoic acid, 3-hydroxy-2-pyrone | [24] |

| Oxidative (H₂O₂) | Neutral | Room Temp | 4 hours | Significant | Threonic acid, tetrahydroxydiketohexanoic acid | [19][22] |

| Thermal | Not specified | 60-80 | Varies | Rapid | Furfural, 2-furoic acid, 3-hydroxy-2-pyrone | [12][22] |

| Photolytic (UV) | Not specified | Not specified | Varies | Significant | Dehydroascorbic acid, 2,3-diketogulonic acid | [15][16][17] |

Table 2: In Vitro Degradation of Rutin Under Thermal Stress

| Temperature (°C) | Atmosphere | Degradation Products | Kinetic Model | Reference(s) |

| 120-220 | N₂ or CO₂ | Quercetin, 3,4-dihydroxybenzoic acid, catechol | First-order | [3][4] |

Experimental Protocols for Stability Testing

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[25][26] The following are detailed methodologies for key experiments to assess the in vitro stability of Ascorutin.

Forced Degradation Studies

Objective: To identify the potential degradation products of Ascorutin under various stress conditions.

Methodology:

-

Preparation of Ascorutin Solution: Prepare a stock solution of Ascorutin in a suitable solvent (e.g., methanol or a buffered aqueous solution).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the Ascorutin solution with 0.1 N HCl at 60°C for 2 hours.

-

Alkali Hydrolysis: Treat the Ascorutin solution with 0.1 N NaOH at room temperature for 30 minutes.

-

Oxidative Degradation: Treat the Ascorutin solution with 3% H₂O₂ at room temperature for 1 hour.

-

Thermal Degradation: Heat the Ascorutin solution at 80°C for 4 hours.

-

Photolytic Degradation: Expose the Ascorutin solution to UV light (254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Peak Purity and Identification: Assess the purity of the Ascorutin peak and identify the degradation products using techniques like LC-MS/MS and NMR.

Stability-Indicating HPLC Method

Objective: To develop and validate a chromatographic method capable of separating and quantifying Ascorutin and its degradation products.

Methodology:

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength suitable for both ascorbic acid (e.g., 245 nm) and rutin (e.g., 257 nm or 355 nm).

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key degradation pathways and experimental workflows.

Ascorbic Acid Degradation Pathway

Caption: Oxidative and anaerobic degradation pathways of ascorbic acid.

Rutin Degradation Pathway

Caption: Thermal and enzymatic degradation pathway of rutin.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study of Ascorutin.

Conclusion

The in vitro stability of Ascorutin is a complex interplay of the individual stabilities of ascorbic acid and rutin, influenced by a multitude of environmental factors. Ascorbic acid is the more labile component, with its degradation being highly sensitive to pH, temperature, light, and oxidative conditions. Rutin is comparatively more stable but will degrade under harsh conditions. The combination of the two may offer some protective benefits to ascorbic acid. A thorough understanding of these degradation pathways and the implementation of robust, validated, stability-indicating analytical methods are paramount for the development of stable and effective Ascorutin formulations. This guide provides a foundational framework for researchers and drug development professionals to design and execute comprehensive in vitro stability studies for Ascorutin.

References

- 1. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Influence of rutin and ascorbic acid in colour, plum anthocyanins and antioxidant capacity stability in model juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. consensus.app [consensus.app]

- 8. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. Effect Of Temperature On The Degradation Of Ascorbic Acid (vitamin C) Contained In Infant Supplement Flours During The Preparation Of Porridges [journalijar.com]

- 12. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Photostability and interaction of ascorbic acid in cream formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photostability and Interaction of Ascorbic Acid in Cream Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Ascorbic acid oxidation by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ascorbic acid oxidation: Topics by Science.gov [science.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijpsdronline.com [ijpsdronline.com]

- 23. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 26. gsconlinepress.com [gsconlinepress.com]

A Technical Guide to the Spectroscopic Characterization of Ascorutin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorutin is a combination pharmaceutical formulation containing Ascorbic Acid (Vitamin C) and Rutin, a flavonoid glycoside.[1] This combination is utilized for its synergistic effects, primarily targeting capillary fragility and acting as a potent antioxidant.[2] The therapeutic efficacy and safety of Ascorutin are intrinsically linked to the chemical properties of its components and their subsequent metabolites. Rutin is metabolized in the body to its aglycone form, Quercetin, while Ascorbic Acid is reversibly oxidized to Dehydroascorbic Acid.

Understanding the structural and chemical characteristics of these parent compounds and their primary metabolites is crucial for quality control, pharmacokinetic studies, and new drug development. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information on molecular structure, functional groups, and molecular weight.[3] This guide offers an in-depth overview of the spectroscopic characterization of Ascorbic Acid, Rutin, and Quercetin using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It provides summarized quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their analytical endeavors.

Spectroscopic Profiles

Spectroscopic analysis provides a unique "fingerprint" for a molecule, allowing for its identification and quantification.

Rutin (Quercetin-3-O-rutinoside)

Rutin is a flavonoid glycoside composed of the flavonol Quercetin and the disaccharide rutinose. Its extensive conjugated system and numerous functional groups make it readily characterizable by various spectroscopic methods.

Table 1: Spectroscopic Data for Rutin

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| UV-Vis | λmax (in Ethanol/Methanol) | ~257 nm, ~359 nm | [4] |

| FTIR (ATR) | Wavenumber (cm⁻¹) | ~3300-3500 (O-H stretch), ~1655 (C=O stretch), ~1600-1450 (C=C aromatic stretch), ~1200-1000 (C-O stretch) | [5] |

| ¹H NMR | Chemical Shift (δ) in DMSO-d₆ | 12.61 (s, 1H, 5-OH), 7.54 (d, 1H, H-6'), 6.84 (d, 1H, H-5'), 6.40 (d, 1H, H-8), 6.21 (d, 1H, H-6), 5.34 (d, 1H, Anomeric H of glucose), 4.39 (s, 1H, Anomeric H of rhamnose) | [6] |

| Mass Spec. | m/z (ESI-) | [M-H]⁻ at 609 |[6] |

Quercetin

Quercetin is the primary aglycone metabolite of Rutin. The loss of the rutinose sugar moiety results in distinct changes in its spectroscopic profile compared to the parent compound.

Table 2: Spectroscopic Data for Quercetin

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| UV-Vis | λmax (in Methanol) | ~255 nm, ~370 nm | [7] |

| FTIR (ATR) | Wavenumber (cm⁻¹) | ~3400 (O-H stretch), ~1665 (C=O stretch), ~1610, 1520 (C=C aromatic stretch), ~1210, 1165 (C-O stretch) | [5] |

| ¹H NMR | Chemical Shift (δ) in DMSO-d₆ | 12.50 (s, 1H, 5-OH), 7.68 (d, 1H, H-2'), 7.54 (dd, 1H, H-6'), 6.88 (d, 1H, H-5'), 6.41 (d, 1H, H-8), 6.19 (d, 1H, H-6) | [8][9] |

| ¹³C NMR | Chemical Shift (δ) in DMSO-d₆ | 176.4 (C-4), 164.4 (C-7), 161.2 (C-5), 156.7 (C-9), 148.2 (C-4'), 147.3 (C-2), 145.5 (C-3'), 136.2 (C-3) | [10] |

| Mass Spec. | m/z (ESI-) | [M-H]⁻ at 301 |[10] |

Ascorbic Acid (Vitamin C)

Ascorbic Acid is a water-soluble vitamin with a distinct lactone structure. Its characterization is fundamental for quality assessment of Ascorutin.

Table 3: Spectroscopic Data for Ascorbic Acid

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| UV-Vis | λmax (in water, pH < 5) | ~245 nm | [11] |

| FTIR (ATR) | Wavenumber (cm⁻¹) | ~3526, 3410, 3318 (O-H stretch), ~1755 (C=O lactone stretch), ~1675 (C=C stretch) | [12] |

| ¹H NMR | Chemical Shift (δ) in D₂O | 4.51 (d, 1H, H-5), 4.02 (t, 1H, H-4), 3.75 (m, 2H, H-6) | [13] |

| Mass Spec. | m/z (ESI-) | [M-H]⁻ at 175 | [14] |

| MS/MS | MRM Transitions (ESI-) | m/z 175 → 115 (quantifier), m/z 175 → 89 (qualifier) |[14] |

Metabolic Pathways

The biotransformation of Ascorutin's components is a critical aspect of its pharmacological activity. The primary metabolic conversion for Rutin is the enzymatic hydrolysis of the glycosidic bond to release Quercetin. Ascorbic acid undergoes oxidation to form Dehydroascorbic acid.

Experimental Protocols & Workflows

Accurate and reproducible data depend on meticulous adherence to validated experimental protocols.

General Analytical Workflow

The process from sample handling to final data interpretation follows a structured path. This workflow ensures consistency and minimizes variability in results.

References

- 1. [Effect of ascorutin on the thiamine level and ascorbic acid metabolism in rats subjected to exertion of various degrees of intensity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 6. Novel Flavonoid Glycosides of Quercetin from Leaves and Flowers of Gaiadendron punctatum G.Don. (Violeta de Campo), used by the Saraguro Community in Southern Ecuador, Inhibit α-Glucosidase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous spectrophotometric determination of rutin, quercetin and ascorbic acid in drugs using a Kalman Filter approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR Spectrum of Quercetin | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. rfppl.co.in [rfppl.co.in]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ascorutin's Effects on Vascular Permeability and Integrity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanisms, quantitative effects, and experimental methodologies related to the action of Ascorutin—a combination of ascorbic acid (Vitamin C) and rutin (Vitamin P)—on vascular permeability and integrity.

Core Mechanisms of Action

Ascorutin's efficacy in modulating vascular permeability and enhancing vascular integrity stems from the synergistic and complementary actions of its two principal components: ascorbic acid and rutin.

1.1 Ascorbic Acid (Vitamin C): A Multifaceted Protector of the Endothelium

Ascorbic acid is a crucial cofactor and antioxidant that plays a vital role in maintaining the structural and functional integrity of the vascular endothelium. Its primary mechanisms include:

-

Enhancement of Collagen Synthesis: Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the hydroxylation of proline and lysine residues in procollagen.[1][2] This hydroxylation is a prerequisite for the formation of stable, triple-helix collagen molecules, the primary structural component of the basement membrane of blood vessels.[3] By promoting the synthesis and deposition of type IV collagen, ascorbic acid strengthens the vascular wall, thereby reducing its permeability.

-

Endothelial Barrier Tightening and Antioxidant Defense: Ascorbic acid directly contributes to the tightening of the endothelial barrier.[4] It mitigates increases in endothelial permeability induced by oxidative stress from agents like hydrogen peroxide and menadione.[5] As a potent antioxidant, ascorbic acid scavenges reactive oxygen species (ROS), protecting endothelial cells from oxidative damage, a key factor in increased vascular permeability.[4]

-

Modulation of Nitric Oxide (NO) Bioavailability: Ascorbic acid enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO).[6] NO is a critical signaling molecule that regulates vasodilation and maintains endothelial health. Ascorbic acid's role in preserving the bioavailability of tetrahydrobiopterin (BH4), a critical cofactor for eNOS, prevents eNOS "uncoupling" and subsequent superoxide production.[6] This ensures a healthy balance of NO, which is essential for maintaining low vascular permeability.

1.2 Rutin: A Bioflavonoid with Potent Vasoprotective Properties

Rutin, a flavonoid glycoside, exhibits significant vasoprotective effects, primarily by reducing capillary fragility and permeability.[7][8] Its key mechanisms of action are:

-

Inhibition of Inflammatory Pathways: Rutin has been shown to suppress inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway.[9] By inhibiting NF-κB, rutin downregulates the expression of pro-inflammatory cytokines and adhesion molecules that can increase vascular permeability.

-

Regulation of Vascular Endothelial Growth Factor (VEGF): Rutin can modulate the expression and effects of VEGF, a potent inducer of vascular permeability.[10][11] Studies have shown that rutin can inhibit VEGF-induced endothelial cell proliferation, migration, and tube formation.[10]

-

Antioxidant Activity and eNOS Modulation: Similar to ascorbic acid, rutin possesses antioxidant properties, protecting endothelial cells from oxidative stress.[12] It has also been shown to induce NO production in human umbilical vein endothelial cells (HUVECs) by upregulating eNOS expression and activity.[13]

-

Strengthening of the Vascular Matrix: In vitro research suggests that rutin can inhibit enzymes that degrade connective tissue within the blood vessel walls, further contributing to their structural integrity.

While the individual actions of ascorbic acid and rutin are well-documented, a study on the combined "Ascorutin" preparation indicated an antagonistic antioxidant effect in a laboratory setting, suggesting that the clinical benefits may arise from a complex interplay of their various biological activities beyond simple antioxidant synergy.[14]

Quantitative Data on Vascular Effects

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of ascorbic acid and rutin on markers of vascular permeability and integrity.

Table 1: Quantitative Effects of Ascorbic Acid on Vascular Function

| Parameter | Study Population/Model | Treatment | Results | Reference |

| Endothelial Permeability to Inulin | EA.hy926 endothelial cells | Ascorbate loading via dehydroascorbic acid (DHA) | Prevented H2O2, menadione, and buthionine sulfoximine-induced increases in permeability. | [4] |

| VEGF-Induced Endothelial Permeability | Human Umbilical Vein Endothelial Cells (HUVECs) | Ascorbate (13 µM and 50 µM) | Significant inhibition at 13 µM and complete inhibition at 50 µM of leakage caused by 100 ng/ml VEGF. | [15][16] |

| eNOS Activity | EA.hy926 cells | Ascorbate (5 µM to 100 µM) | Dose-dependent increase in eNOS activity, observable at concentrations as low as 5 µM. | [17] |

| mLDL-Induced Endothelial Permeability | EA.hy926 endothelial cells | Ascorbate (60–120 µM extracellular) | Prevented and reversed the mLDL-induced increase in endothelial permeability. | [18] |

Table 2: Quantitative Effects of Rutin on Vascular Function

| Parameter | Study Population/Model | Treatment | Results | Reference |

| Capillary Fragility | Not specified | Rutin supplementation | Reduction in the incidence and severity of petechiae and purpura. (Older studies, specific quantitative data not readily available in abstracts) | |

| Endothelial Cell Proliferation | Human Endothelial Cells | Rutin (25 µg/mL) | 41.02% inhibition of endothelial cell proliferation. | [10] |

| Endothelial Cell Migration | Human Endothelial Cells | Rutin (5, 10, and 25 µg/mL) | 32.8%, 42.18%, and 87.5% inhibition of endothelial cell migration, respectively. | [10][19] |

| Microvessel Sprouting (in vitro) | Rat Aortic Ring Assay | Rutin (25 µg/mL) | 52.8% inhibition in microvessel outgrowth. | [19] |

| In vivo Angiogenesis | C57BL/6 mice with B16F-10 melanoma cells | Rutin administration | 43.35% inhibition of tumor-directed capillaries. | [19] |

| VEGF and IL-1β Production | Tumor-Associated Macrophages (TAMs) | Rutin (25 µg/mL) | 26.81% inhibition of VEGF production and 34.21% inhibition of IL-1β production. | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide to assess vascular permeability and integrity.

3.1 In Vitro Endothelial Permeability Assay (Transwell Assay)

This assay measures the passage of a fluorescent tracer across a monolayer of endothelial cells cultured on a semi-permeable membrane.

-

Cell Culture:

-

Seed endothelial cells (e.g., HUVECs or EA.hy926) onto the upper chamber of Transwell inserts (e.g., 0.4 µm pore size) pre-coated with collagen.

-

Culture the cells until a confluent monolayer is formed, typically for 2-3 days. The integrity of the monolayer can be confirmed by measuring Transendothelial Electrical Resistance (TEER).

-

-

Treatment:

-

Once a stable monolayer is formed, replace the medium in both the upper (apical) and lower (basolateral) chambers.

-

Add the test compound (e.g., Ascorutin, ascorbic acid, or rutin) at desired concentrations to the apical chamber for a pre-incubation period (e.g., 1-2 hours).

-

To induce permeability, add a permeability-inducing agent (e.g., VEGF, TNF-α, or LPS) to the apical chamber. Include appropriate vehicle and positive controls.

-

-

Permeability Measurement:

-

Add a fluorescent tracer, such as FITC-dextran (e.g., 40 kDa or 70 kDa), to the apical chamber to a final concentration of 1 mg/mL.

-

At various time points (e.g., 30, 60, 120 minutes), collect a sample from the basolateral chamber.

-

Measure the fluorescence intensity of the collected samples using a fluorescence plate reader (Excitation/Emission ~490/520 nm).

-

-

Data Analysis:

-

Calculate the amount of FITC-dextran that has passed through the monolayer using a standard curve.

-

Express permeability as a clearance rate or as a percentage relative to the control group.

-

3.2 In Vivo Vascular Permeability Assay (Miles Assay)

This assay quantifies vascular leakage in vivo by measuring the extravasation of Evans blue dye, which binds to serum albumin.

-

Animal Model:

-

Use appropriate animal models, such as mice or rats.

-

-

Procedure:

-

Inject Evans blue dye (e.g., 1% solution in saline) intravenously into the animal (e.g., via the tail vein).

-

After a set circulation time (e.g., 30 minutes), intradermally inject the permeability-inducing agent (e.g., histamine or VEGF) into the dorsal skin. Inject a vehicle control (e.g., saline) at a contralateral site.

-

Administer the test compound (e.g., Ascorutin) systemically (e.g., orally or intraperitoneally) at a predetermined time before the induction of permeability.

-

-

Quantification of Leakage:

-

After a defined period (e.g., 30-60 minutes), euthanize the animal and excise the skin at the injection sites.

-

Extract the extravasated Evans blue dye from the skin tissue by incubation in a solvent such as formamide at 60°C for 24 hours.

-

Measure the absorbance of the extracted dye using a spectrophotometer at approximately 620 nm.

-

-

Data Analysis:

-

Calculate the concentration of Evans blue dye per gram of tissue using a standard curve.

-

Compare the dye extravasation between the treated and control groups to determine the effect of the test compound on vascular permeability.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways through which ascorbic acid and rutin exert their effects on vascular permeability and integrity.

4.1 Ascorbic Acid's Influence on Endothelial Function

Caption: Ascorbic acid's mechanisms for enhancing vascular integrity.

4.2 Rutin's Modulation of Inflammatory and Angiogenic Pathways

Caption: Rutin's impact on key signaling pathways in endothelial cells.

4.3 Experimental Workflow for In Vitro Permeability Assay

Caption: Workflow for the in vitro Transwell permeability assay.

Conclusion

Ascorutin, through the combined actions of ascorbic acid and rutin, presents a robust therapeutic strategy for improving vascular permeability and integrity. Ascorbic acid primarily contributes by enhancing collagen synthesis, providing antioxidant protection, and optimizing eNOS function. Rutin complements these effects through its anti-inflammatory properties, modulation of VEGF signaling, and direct vasoprotective actions. The experimental protocols outlined provide standardized methods for the continued investigation and quantification of these effects. Further research focusing on the synergistic interactions of this combination in well-controlled clinical settings will be invaluable for optimizing its therapeutic application in vascular disorders.

References

- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of collagen synthesis by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 4. Ascorbic Acid Prevents Oxidant-induced Increases in Endothelial Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ascorbic acid prevents oxidant-induced increases in endothelial permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of rutin on permeability of cutaneous capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of rutin on capillary fragility and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Role of Rutin on Nitric Oxide Synthesis in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ascorbic Acid Prevents VEGF-induced Increases in Endothelial Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ascorbic acid prevents VEGF-induced increases in endothelial barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ascorbate stimulates endothelial nitric oxide synthase enzyme activity by rapid modulation of its phosphorylation status - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ascorbic Acid Prevents Increased Endothelial Permeability Caused by Oxidized Low Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. docsdrive.com [docsdrive.com]

The Synergistic Antioxidant Effect of Ascorbic Acid and Rutin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of ascorbic acid (Vitamin C) and rutin, a flavonoid glycoside, is widely utilized in various formulations for their collective health benefits, primarily attributed to their antioxidant properties. This technical guide delves into the core of their synergistic antioxidant action, presenting a comprehensive overview of the underlying mechanisms, quantitative data from in vitro and cellular assays, and detailed experimental protocols. While in vitro chemical assays present a complex picture with some evidence of antagonism, cellular studies consistently demonstrate a potent synergistic cytoprotective effect. This synergy is largely attributed to ascorbic acid's ability to enhance the cellular uptake of rutin, thereby amplifying its action on key antioxidant signaling pathways, most notably the Nrf2 pathway. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the science underpinning the combined antioxidant effects of ascorbic acid and rutin, to aid in the development of more effective therapeutic and preventative strategies against oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of chronic and degenerative diseases. Antioxidants play a crucial role in mitigating oxidative damage. The strategic combination of different antioxidants can often lead to a synergistic effect, where the total effect is greater than the sum of the individual effects. The partnership between ascorbic acid and rutin is a classic example of such a synergistic interaction, particularly evident within a biological context.

Ascorbic acid is a potent, water-soluble antioxidant that directly scavenges a wide array of ROS. Rutin, a polyphenolic bioflavonoid, also possesses significant antioxidant properties, acting as a free radical scavenger and an inhibitor of enzymes involved in ROS generation.[1] While both are effective antioxidants individually, their combined action in cellular systems reveals a more profound protective capacity. This guide will explore the nuances of this synergy, from chemical interactions to complex cellular responses.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of ascorbic acid and rutin, both individually and in combination, has been evaluated using various in vitro assays. The results, however, vary depending on the assay methodology, highlighting the importance of a multi-faceted approach to understanding their interaction.

In Vitro Antioxidant Capacity

Standard chemical assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) are commonly used to assess the radical scavenging and reducing capabilities of antioxidants.

Table 1: Comparative In Vitro Antioxidant Activity of Rutin and Ascorbic Acid

| Assay | Rutin Hydrate (IC50/Activity) | Ascorbic Acid (IC50/Activity) | Key Findings | Reference |

| DPPH Radical Scavenging | 9.168 µg/mL | 8.91 µg/mL | Rutin exhibited moderate activity, with an IC50 value closely matching that of ascorbic acid. | [2][3] |

| 6.15 ± 0.13 µg/mL | Not Specified | Rutin was noted to be ten times less potent in the DPPH assay compared to the ABTS assay. | [2] | |

| ABTS Radical Scavenging | 0.62 ± 0.04 µg/mL | Lower than Rutin | Rutin demonstrated superior ABTS radical scavenging activity compared to L-ascorbic acid. | [2] |

| FRAP (Ferric Reducing Antioxidant Power) | Approx. one-half that of L-ascorbic acid | Approx. double the ability of rutin | L-ascorbic acid showed significantly higher ferric reducing ability than rutin. | [2] |

| Not specified | Three times higher than Rutin | Ascorbic acid demonstrated significantly higher ferric reducing power compared to rutin in this study. | [4] |

Interaction Analysis: Synergy vs. Antagonism

The interaction between ascorbic acid and rutin is complex and appears to be highly dependent on the experimental system. While cellular studies overwhelmingly point towards synergy, some chemical assays have produced conflicting results.

Table 2: Interaction Analysis of Ascorbic Acid and Rutin Combination

| Assay Method | Interaction Type | Quantitative Data | Key Findings | Reference |

| Potentiometric Method | Antagonistic | The experimental antioxidant activity of the combination (255.60 ± 1.00 mmol-eq./L) was approximately 30% less than the theoretical additive value (364.51 mmol-eq./L). | In the "Ascorutin" medicine formulation, the combination of rutin and ascorbic acid exhibited an antagonistic effect. The authors suggest that ascorbic acid, having a lower redox potential, reacts first, which may lead to a decrease in the antioxidant properties of rutin. | [5] |

| Oxygen Radical Absorbance Capacity (ORAC) | Synergistic Potential | Qualitative description | Combinations containing both ascorbic acid and rutin demonstrated synergistic potential in scavenging peroxyl radicals. | [6][[“]] |

| Cyclic Voltammetry | High Interaction | Chemical rate constant for the interaction was 0.0620 mol⁻¹ L s⁻¹ | The highest interaction was observed between rutin and L-ascorbic acid compared to other tested medicinal substances, suggesting a strong chemical affinity. | [8] |

Cellular Synergism and Underlying Mechanisms

In contrast to the mixed results from in vitro chemical assays, studies on cellular models, particularly skin cells exposed to UV radiation, have consistently demonstrated a synergistic cytoprotective effect of ascorbic acid and rutin.[9][10][11]

The combination of ascorbic acid and rutin has been shown to provide:

-

Enhanced protection against UV-induced ROS generation : The mixture is more effective at reducing cellular ROS levels than either compound alone.[9]

-

Increased antioxidant enzyme activity : The combination boosts the activity of key antioxidant enzymes like catalase, superoxide dismutase, and thioredoxin reductase, which are often impaired by UV radiation.[9]

-

Reduced expression of pro-inflammatory and pro-apoptotic proteins : The mixture significantly suppresses the expression of NF-κB and caspases 3, 8, and 9, thereby mitigating inflammation and apoptosis.[9]

The primary mechanism for this cellular synergy appears to be the enhanced bioavailability of rutin in the presence of ascorbic acid.

As depicted in the diagram, ascorbic acid stimulates the activity of bilitranslocase, a membrane transporter responsible for the uptake of flavonoids like rutin.[9] This enhanced transport leads to higher intracellular concentrations of rutin, allowing it to more effectively activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.[2] The activation of Nrf2 by the combination of ascorbic acid and rutin leads to an upregulation of endogenous antioxidant defenses, providing robust protection against oxidative stress.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the antioxidant synergy of ascorbic acid and rutin.

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

-

Reagents :

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

-

Ascorbic acid and rutin stock solutions (e.g., 1 mg/mL in methanol).

-

Methanol.

-

-

Procedure :

-

Prepare serial dilutions of ascorbic acid, rutin, and their mixtures in methanol.

-

In a 96-well plate, add 100 µL of each dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

-

This method measures the change in redox potential of a mediator system upon the addition of an antioxidant.

-

Reagents :

-

Mediator system: A mixture of K₃[Fe(CN)₆] and K₄[Fe(CN)₆] in a phosphate buffer (pH 7.4).

-

Ascorbic acid and rutin stock solutions.

-

-

Apparatus :

-

A pH meter or potentiometer with a platinum electrode and a reference electrode.

-

-

Procedure :

-

The potential of the mediator system is measured before the addition of the antioxidant.

-

A known volume of the antioxidant solution (ascorbic acid, rutin, or their combination) is added to the mediator system.

-

The change in potential is recorded after the reaction reaches equilibrium.

-

The antioxidant activity is calculated based on the magnitude of the potential shift, which is proportional to the amount of the oxidant (K₃[Fe(CN)₆]) that has been reduced by the antioxidant.

-

The theoretical additive antioxidant activity of the mixture is calculated as the sum of the activities of the individual components. This is then compared to the experimentally measured activity of the mixture to determine if the interaction is synergistic, additive, or antagonistic.[5]

-

Cellular Antioxidant and Cytoprotective Assays

The following protocols are adapted from the study by Gęgotek et al. (2019) on human keratinocytes and fibroblasts.[9]

-

Cell Culture : Human keratinocytes (e.g., HaCaT) or fibroblasts are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-